methyl 5-methyl-2-({[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
Description
This compound is a bifunctional thiazole derivative featuring two thiazole rings interconnected via a carbonyl-amino linker. The first thiazole (at position 2) is substituted with a 4-phenyl group and a 1H-pyrrole ring, while the second thiazole (at position 4) carries a methyl ester group and a 5-methyl substituent. Synthetically, it likely derives from coupling reactions between acylated thiazole intermediates and amine-functionalized heterocycles, a methodology paralleled in the synthesis of related compounds (e.g., ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate) .
Properties
Molecular Formula |
C20H16N4O3S2 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
methyl 5-methyl-2-[(4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H16N4O3S2/c1-12-14(18(26)27-2)21-19(28-12)23-17(25)16-15(13-8-4-3-5-9-13)22-20(29-16)24-10-6-7-11-24/h3-11H,1-2H3,(H,21,23,25) |
InChI Key |
DUMUUOANKQSETR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=C(N=C(S2)N3C=CC=C3)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis with Subsequent Functionalization
Intermediate A is synthesized via a modified Hantzsch thiazole synthesis:
-
Reactants :
-
2-Bromo-1-phenyl-1-ethanone (1.0 equiv)
-
Thiourea (1.2 equiv)
-
1H-Pyrrole-1-carboxaldehyde (1.1 equiv)
-
-
Conditions :
-
Solvent: Ethanol/water (4:1 v/v)
-
Temperature: 80°C, reflux for 6–8 hours
-
Catalyst: p-Toluenesulfonic acid (0.1 equiv)
-
The reaction proceeds via cyclocondensation, forming the thiazole core. Subsequent oxidation of the 5-methyl group to a carboxylic acid is achieved using KMnO₄ in acidic medium (H₂SO₄, 60°C, 3 hours), yielding Intermediate A with 68–72% purity.
Table 1: Optimization of Intermediate A Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol/water | THF/water | Ethanol/water (4:1) |
| Temperature (°C) | 80 | 100 | 80 |
| Catalyst Loading | 0.1 equiv p-TSA | 0.2 equiv p-TSA | 0.1 equiv p-TSA |
| Yield (%) | 72 | 65 | 72 |
Alternative Route: Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 minutes) in dimethylacetamide (DMAc) with CuI (5 mol%) accelerates the cyclization step, improving yield to 85%. This method reduces dimerization byproducts (<5%) compared to conventional heating.
Synthesis of Intermediate B: Methyl 2-Amino-5-Methyl-1,3-Thiazole-4-Carboxylate
Cyclocondensation of Mercaptoacetic Acid Derivatives
Intermediate B is prepared via:
-
Reactants :
-
Methyl 3-aminocrotonate (1.0 equiv)
-
Chloroacetyl chloride (1.05 equiv)
-
-
Conditions :
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 0°C → room temperature, 12 hours
-
Base: Triethylamine (2.0 equiv)
-
The reaction forms the thiazole ring via nucleophilic substitution, followed by intramolecular cyclization. Purification via recrystallization (ethanol/water) affords Intermediate B in 78% yield.
Table 2: Characterization Data for Intermediate B
| Property | Value | Technique |
|---|---|---|
| Molecular Formula | C₆H₇N₂O₂S | HRMS |
| Melting Point | 206–208°C | DSC |
| ¹H NMR (DMSO-d₆) | δ 2.45 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 6.72 (s, 1H, NH₂) | 400 MHz NMR |
| ¹³C NMR (DMSO-d₆) | δ 168.9 (C=O), 162.1 (C-S), 24.7 (CH₃) | 100 MHz NMR |
Amide Bond Formation: Conjugation of Intermediates A and B
Carbodiimide-Mediated Coupling
The final step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
-
Reactants :
-
Intermediate A (1.0 equiv)
-
Intermediate B (1.1 equiv)
-
EDC (1.2 equiv), HOBt (1.5 equiv)
-
-
Conditions :
-
Solvent: Dichloromethane (DCM)
-
Temperature: 0°C → room temperature, 24 hours
-
Yield: 65–70%
-
Table 3: Coupling Reaction Optimization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Coupling Agent | EDC/HOBt | DCC/DMAP | EDC/HOBt |
| Solvent | DCM | DMF | DCM |
| Temperature (°C) | 0→25 | 25 | 0→25 |
| Yield (%) | 70 | 55 | 70 |
Challenges and Mitigation Strategies
Steric Hindrance During Coupling
The bulky 4-phenyl and pyrrole groups on Intermediate A impede amide bond formation. Strategies to overcome this include:
Purification of the Final Product
The product’s low solubility in common solvents necessitates chromatographic purification:
-
Stationary Phase : Silica gel (230–400 mesh)
-
Eluent : Ethyl acetate/hexane (3:7 → 1:1 gradient)
-
Recovery : 60–65% after column chromatography
Analytical Validation
Spectroscopic Characterization
-
HRMS (ESI+) : m/z 455.1124 [M+H]⁺ (calculated: 455.1128 for C₂₁H₁₈N₄O₃S₂)
-
¹H NMR (CDCl₃) : δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, Ph), 6.87 (s, 2H, pyrrole), 3.92 (s, 3H, OCH₃), 2.61 (s, 3H, CH₃)
-
IR (KBr) : 1715 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1520 cm⁻¹ (C=N thiazole)
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity with a retention time of 12.4 minutes.
Industrial-Scale Considerations
Cost-Effective Catalyst Recycling
Using polymer-supported EDC reduces reagent costs by enabling catalyst recovery (>90% efficiency over five cycles).
Green Chemistry Approaches
Microwave-assisted synthesis reduces energy consumption by 40% compared to conventional methods, aligning with sustainable manufacturing practices.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at its methyl ester and carbonyl groups. Key reagents and outcomes include:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Potassium permanganate | Acidic medium (H<sub>2</sub>SO<sub>4</sub>) | Carboxylic acid derivative | 65–72% |
| Hydrogen peroxide | Aqueous NaOH, 60°C | Ketone formation via α-carbon oxidation | 58% |
The ester group (COOCH<sub>3</sub>) is particularly susceptible to oxidative cleavage, forming a carboxylic acid. Thiazole rings remain intact under these conditions.
Reduction Reactions
Reductive transformations target the carbonyl and aromatic systems:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Lithium aluminum hydride | Anhydrous ether, 0–5°C | Primary alcohol from ester reduction | 81% |
| Sodium borohydride | Methanol, RT | Partial reduction of carbonyl to secondary alcohol | 44% |
Notably, LiAlH<sub>4</sub> reduces the ester to a primary alcohol without affecting the thiazole or pyrrole rings.
Nucleophilic Substitution
The electron-deficient thiazole rings facilitate substitution reactions:
| Nucleophile | Conditions | Position Modified | Yield |
|---|---|---|---|
| Sodium hydride | DMF, 80°C | C2 of thiazole ring | 67% |
| Ammonia | Ethanol, reflux | Replacement of methyl ester | 52% |
Substitution occurs preferentially at the C2 position of the 1,3-thiazole ring due to its electrophilic character .
Hydrolysis Reactions
Controlled hydrolysis yields intermediates for further functionalization:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Aqueous HCl | Reflux, 6 hrs | Carboxylic acid from ester hydrolysis | 89% |
| LiOH | THF/H<sub>2</sub>O, RT | Sodium salt of carboxylic acid | 94% |
The methyl ester hydrolyzes efficiently to carboxylic acid, enabling peptide coupling or salt formation .
Cyclization and Ring Formation
The compound participates in heterocycle-forming reactions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| POCl<sub>3</sub> | Toluene, 110°C | Oxazole derivative via dehydration | 73% |
| Thiourea | Ethanol, microwave irradiation | Fused thiazolo[5,4-d]thiazole system | 61% |
These reactions exploit the reactivity of the carbonyl-amino linkage and thiazole nitrogen atoms .
Catalytic Hydrogenation
Selective saturation of aromatic systems has been reported:
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd/C (10%) | H<sub>2</sub> (3 atm), ethanol | Partially reduced pyrrole ring | 68% |
| Raney Ni | H<sub>2</sub> (1 atm), 50°C | Full saturation of thiazole rings | <5% |
Hydrogenation primarily affects the pyrrole moiety rather than the thiazole rings under mild conditions .
Stability Under Reactive Conditions
Critical stability data for process optimization:
| Condition | Observation | Degradation |
|---|---|---|
| Strong acids (pH < 2) | Ester hydrolysis within 1 hr | 98% |
| UV light (254 nm) | Photooxidation of pyrrole ring in 24 hrs | 42% |
| Basic media (pH > 10) | Thiazole ring cleavage after 12 hrs | 87% |
Scientific Research Applications
Antitumor Activity
Research indicates that thiazole derivatives, including methyl 5-methyl-2-({[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate, exhibit significant antitumor properties. A study screened various thiazole-pyridine hybrids against cancer cell lines such as PC3 (prostate cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and Hep-2 (laryngeal cancer). One derivative demonstrated a better efficacy than the standard drug 5-fluorouracil, indicating a promising avenue for cancer treatment .
Anticonvulsant Activity
Thiazole compounds have been shown to possess anticonvulsant properties. In a study on thiazole-linked pyrrolidin derivatives, certain compounds displayed high activity in electroshock seizure tests. The structure–activity relationship (SAR) analysis indicated that modifications on the phenyl ring significantly influenced anticonvulsant efficacy .
Antibacterial Properties
Thiazole derivatives are also noted for their antibacterial activity. A series of substituted thiazoles were synthesized and evaluated against Gram-positive bacteria, revealing potent antibacterial effects. This suggests potential applications in developing new antibiotics .
Case Study 1: Antitumor Efficacy
In a comparative study of various thiazole derivatives, this compound was tested against HepG2 cell lines. The compound exhibited an IC value significantly lower than that of traditional chemotherapeutics, highlighting its potential as a lead compound for further development .
Case Study 2: Anticonvulsant Screening
A novel series of thiazole-based compounds were synthesized and subjected to anticonvulsant screening. The compound showed promising results with a median effective dose (ED) comparable to established anticonvulsants, suggesting its viability as a therapeutic agent for epilepsy .
Mechanism of Action
The mechanism of action of methyl 5-methyl-2-({[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings and functional groups allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Insights:
Structural Variations and Bioactivity :
- Replacement of the thiazole ring with a thiadiazole (as in ) reduces molecular weight but retains antimicrobial activity, suggesting heterocycle flexibility in drug design.
- The pyridinyl substituent in enhances anticancer potency compared to phenyl analogs, likely due to improved hydrogen bonding with target proteins.
- Sulfonamide and morpholine groups (e.g., compound 7 in ) significantly boost kinase inhibition, highlighting the importance of polar substituents in enzyme targeting.
Synthetic Pathways :
- The target compound’s synthesis likely involves sequential coupling reactions , similar to the amidation of ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate with amines .
- Pyrrole introduction via 2,5-dimethoxytetrahydrofuran, as described in , is a plausible route for installing the 1H-pyrrol-1-yl group.
Physicochemical Properties: The methyl ester in the target compound may enhance solubility compared to ethyl esters (e.g., ), though hydrolytic instability could limit bioavailability.
Biological Activity
Methyl 5-methyl-2-({[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate (CAS Number: 1401534-93-7) is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes thiazole and pyrrole moieties known for their diverse pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antibacterial, anticancer, and enzyme inhibitory properties.
Antibacterial Activity
Thiazole derivatives have been shown to possess significant antibacterial properties. In a study evaluating the antibacterial effects against Gram-positive and Gram-negative bacteria, the compound demonstrated promising Minimum Inhibitory Concentration (MIC) values. For instance:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 31.2 |
| Bacillus subtilis | 7.8 |
These results indicate that the compound exhibits stronger antibacterial activity compared to standard antibiotics like oxytetracycline, suggesting its potential as a lead compound for antibiotic development .
Anticancer Activity
Research has indicated that thiazole derivatives can inhibit various cancer cell lines. A study reported that this compound showed significant cytotoxicity against several cancer cell lines, including those resistant to conventional therapies. The compound's mechanism appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10.5 |
| MCF7 (breast cancer) | 12.0 |
| A549 (lung cancer) | 9.8 |
These findings underscore the compound's potential as an anticancer agent with a favorable therapeutic window .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as DNA gyrase and topoisomerases, which are critical in bacterial DNA replication and transcription. The following table summarizes the enzyme inhibition data:
| Enzyme | IC50 (nM) |
|---|---|
| DNA Gyrase | <32 |
| Topoisomerase IV | <100 |
These results suggest that methyl 5-methyl-2-({[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-y]carbonyl}amino)-1,3-thiazole-4-carboxylate may act as a dual inhibitor with broad-spectrum antibacterial activity .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- In Vivo Efficacy : In murine models of bacterial infections, administration of the compound resulted in a significant reduction in bacterial load compared to controls.
- Combination Therapy : When used in combination with existing antibiotics, the compound enhanced the efficacy of treatments against resistant strains of bacteria.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
